![molecular formula C12H13F3N2O B2681597 (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole CAS No. 2010973-00-7](/img/structure/B2681597.png)
(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
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Description
“®-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is similar to "®-4-phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole" .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a topic of interest in recent years . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Scientific Research Applications
Photophysical Properties and Catalysis
Research on pyridyl-triazole derivatives and their complexes with metals like palladium, platinum, rhenium, and ruthenium highlights their notable photophysical properties and catalytic potential. These compounds exhibit varying degrees of luminescence, metal-to-ligand charge transfer (MLCT), and excited state lifetimes, which are foundational for applications in photochemistry and photophysics. The structural and electronic modulation by substituents on the pyridine and triazole units significantly influences their stability, electronic absorption, and emission spectra, underscoring their versatility in catalysis and material science (Lo et al., 2015) (Boulay et al., 2010).
Coordination Chemistry and Ligand Design
The design of ligands incorporating pyridine and triazole units for the synthesis of coordination compounds with transition metals reveals a rich chemistry with potential applications in catalysis, molecular electronics, and photovoltaic devices. These ligands demonstrate the ability to stabilize various metal centers and influence their electronic and geometric configurations, which is crucial for optimizing the activity and selectivity of metal-based catalysts. The diverse coordination modes and electronic properties of these ligands enable the development of novel complexes with tailored properties for specific applications (Schweinfurth et al., 2009).
Application in Organic Synthesis and Medicinal Chemistry
Compounds with triazole and pyridine moieties have been explored for their potential in organic synthesis and as intermediates in the preparation of biologically active molecules. Their involvement in click chemistry reactions facilitates the efficient synthesis of complex organic frameworks, which are valuable in drug discovery and development. The synthetic versatility of these compounds, combined with their intrinsic biological activity, makes them attractive candidates for the design of new therapeutic agents (Bayrak et al., 2009).
properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILENSZIBAAQNCZ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
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